3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine is an organic compound that features a pyrazole ring substituted with a bromine atom at the fourth position and an amine group attached to a three-carbon propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by brominating pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Alkylation of 4-bromo-1H-pyrazole: The 4-bromo-1H-pyrazole is then reacted with 3-chloropropylamine in the presence of a base such as potassium carbonate or sodium hydride to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, hydrogen peroxide, or oxone can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include 3-(1H-pyrazol-1-yl)propan-1-amine derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include imines, nitriles, or other oxidized derivatives of the amine group.
Reduction Reactions: Products include dihydropyrazoles or other reduced forms of the pyrazole ring.
Scientific Research Applications
3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Biological Studies: The compound can be used to study the effects of pyrazole derivatives on various biological systems, including enzyme inhibition and receptor binding.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of pyrazole-containing compounds in cellular processes.
Material Science:
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the amine group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)propan-1-amine: Lacks the bromine substituent, which may affect its reactivity and binding properties.
3-(4-chloro-1H-pyrazol-1-yl)propan-1-amine: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.
3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine: Contains a methyl group instead of bromine, affecting its steric and electronic properties.
Uniqueness
3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other substituents. This uniqueness can be leveraged in the design of novel compounds with desired properties for various applications.
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1-3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQTYNMMQRQZLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000802-70-9 |
Source
|
Record name | 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.